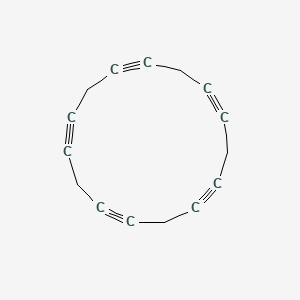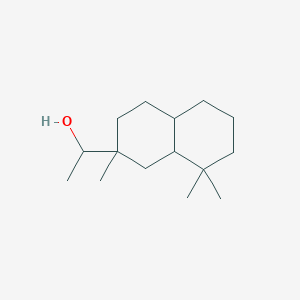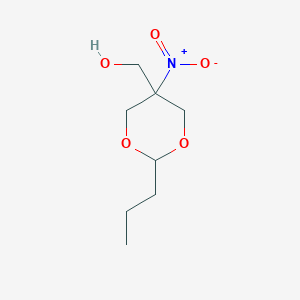![molecular formula C25H30P2 B14361099 {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane CAS No. 92220-64-9](/img/no-structure.png)
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of both di(propan-2-yl)phosphanyl and triphenylphosphane groups. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and their role in catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is favored due to its versatility and efficiency in producing various phosphine derivatives.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Applications De Recherche Scientifique
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tertiary phosphines such as:
- Triphenylphosphine
- Diethylphosphine
- Diphenylphosphine
Uniqueness
What sets {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane apart is its unique combination of di(propan-2-yl)phosphanyl and triphenylphosphane groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Propriétés
| 92220-64-9 | |
Formule moléculaire |
C25H30P2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphanylmethylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H30P2/c1-21(2)26(22(3)4)20-27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-22H,1-4H3 |
Clé InChI |
AJBBWDYRUHFUSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

